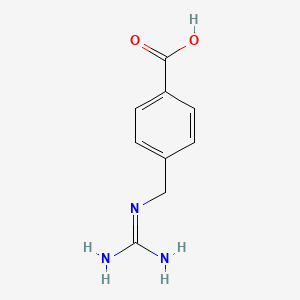

p-Guanidinomethyl benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

p-Guanidinomethyl benzoic acid (PGMBA) is an organic compound with the molecular formula C9H10N2O2. It belongs to the class of organic compounds known as guanidinobenzoic acids, which are aromatic compounds containing a guanidine group linked to the benzene ring of a benzoic acid .

Synthesis Analysis

While specific synthesis methods for PGMBA were not found in the search results, it’s worth noting that benzoic acid derivatives are commonly synthesized through various chemical reactions . For instance, the selective introduction of a charged tag, 4-(guanidinomethyl)benzoic acid (Gmb), into the peptide N-terminus has been achieved by reacting the peptide with the active ester of Gmb .

Wissenschaftliche Forschungsanwendungen

Environmental Remediation

p-Guanidinomethyl benzoic acid derivatives, such as amino-guanidinopentanoic acid functionalized benzene dicarboxylic coated magnetic nanoparticles (Fe3O4@BDC@AGPA), have been developed for the highly efficient removal of toxic Pb(II) ions from aqueous environments. This innovative nanocomposite demonstrates significant adsorption capacities, facilitating effective lead removal and offering a promising approach for water purification and environmental remediation efforts (Alsuhybani et al., 2020).

Biochemistry and Molecular Biology

In the realm of biochemistry, studies have elucidated the complex interactions between DNA and carcinogenic compounds, highlighting the influence of benzo[a]pyrene diol epoxide chirality on DNA covalent adducts. This research sheds light on the molecular underpinnings of carcinogenesis and the critical role of stereochemistry in DNA damage, contributing to our understanding of genetic mutations and cancer development (de los Santos et al., 1992).

Pharmaceutical Development

The design of benzoic acid inhibitors targeting influenza neuraminidase, with modifications such as a cyclic substitution for the N-acetyl grouping, represents a pivotal stride in antiviral drug development. These compounds, exemplified by the transformation of 4-(N-acetylamino)-3-guanidinobenzoic acid into more potent inhibitors, underscore the potential of this compound derivatives in crafting novel therapeutic agents against influenza and other viral infections (Brouillette et al., 1999).

Analytical Chemistry

Advancements in analytical methods, such as high-performance liquid chromatography of guanidino compounds using benzoin as a pre-column fluorescent derivatization reagent, have facilitated the sensitive and rapid detection of these compounds in biological samples. This technique is instrumental in clinical diagnostics, environmental monitoring, and research, enabling the quantification of guanidino compounds with high precision and efficiency (Kai et al., 1983).

Nutritional Science and Animal Health

Research into the dietary effects of inulin and benzoic acid on post-weaning diarrhoea in pigs has provided insights into gut health and the role of diet in modulating gastrointestinal diseases. This study highlights the potential of dietary interventions in improving animal welfare and productivity, with implications for agricultural practices and animal nutrition (Halas et al., 2009).

Zukünftige Richtungen

PGMBA has shown potential applications in various fields of research and industry. Benzoic acid derivatives have great potential in the synthesis of active pharmaceutical ingredients (APIs) containing ester and carbonyl groups . Further investigation is needed to evaluate the safety and efficacy of PGMBA derivatives in clinical investigations .

Wirkmechanismus

Target of Action

The primary target of p-Guanidinomethyl benzoic acid is Complement factor B . Complement factor B is a protein that plays a crucial role in the complement system that contributes to the body’s immune response.

Mode of Action

It is known to interact with its target, complement factor b . The specific nature of this interaction and the resulting changes at the molecular level are yet to be determined.

Biochemical Pathways

It is part of the class of organic compounds known as guanidinobenzoic acids . These are aromatic compounds containing a guanidine group linked to the benzene ring of a benzoic acid .

Result of Action

It has been suggested that it may have antibacterial effects . More research is needed to fully understand the effects of this compound at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hydrophobic nature of the diphenyl ring compared to the benzophenone derivatives in the compound structure can affect its activity . Bulky hydrophobic groups increase the activity . .

Biochemische Analyse

Biochemical Properties

p-Guanidinomethyl benzoic acid plays a significant role in biochemical reactions. It is used in the selective introduction of a charged tag into the peptide N-terminus . This modification can improve not only MS/MS fragmentation but also various biochemical studies of peptides and proteins

Cellular Effects

The cellular effects of this compound are not well-studied. Benzoic acid, a related compound, has been shown to have significant effects on cells. For example, it has been found to affect nitrogen utilization, urinary pH, and manure odorous compounds in pigs

Molecular Mechanism

The molecular mechanism of this compound involves the reaction of the peptide with the active ester of the compound, prepared using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) at pH 7 .

Dosage Effects in Animal Models

While specific studies on this compound in animal models are lacking, research on benzoic acid has shown that it can improve the average daily gain in pigs when supplemented in their diet

Metabolic Pathways

Benzoic acid derivatives, including benzoic, p-hydroxybenzoic (4-hydroxybenzoic), protocatechuic (3,4-dihydroxybenzoic), gallic (3,4,5-trihydroxybenzoic), salicylic (2-hydroxybenzoic) and chlorogenic acids, are known to be involved in various metabolic pathways .

Eigenschaften

IUPAC Name |

4-[(diaminomethylideneamino)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c10-9(11)12-5-6-1-3-7(4-2-6)8(13)14/h1-4H,5H2,(H,13,14)(H4,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKIKIJKGFTAAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C(N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41651-87-0 |

Source

|

| Record name | 4-{[(diaminomethylidene)amino]methyl}benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2387073.png)

![BEnzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate](/img/structure/B2387074.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2387075.png)

![N-benzyl-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2387076.png)

![3-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2387078.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2387091.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B2387093.png)